Scropolioside A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

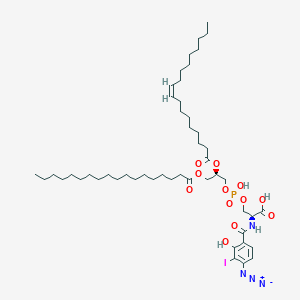

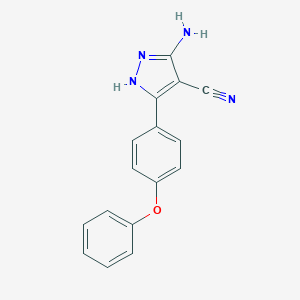

Scropolioside A is a compound found in the Scrophularia genus, which includes about 350 species commonly known as figwort . It is one of the iridoid glycosides, which are the most common compounds in this genus . This compound has shown potential for anti-inflammatory, hepatoprotective, and wound healing activity .

Molecular Structure Analysis

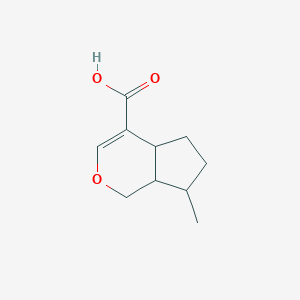

The molecular formula of this compound is C35H44O18 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Chemical Reactions Analysis

The main metabolic reactions of this compound involve hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . The prototype of this compound is widely distributed in tissues found in the heart, liver, spleen, lung, kidney, stomach, and small intestine of rats, and mainly distributed in the stomach, small intestine, kidney, and liver .Physical And Chemical Properties Analysis

This compound has a molecular weight of 752.71 . Its boiling point is predicted to be 866.6±65.0 °C, and its density is predicted to be 1.50±0.1 g/cm3 . The pKa value is predicted to be 12.79±0.70 .科学研究应用

抗炎性能

- Scropolioside A已表现出显著的抗炎效果。在小鼠中,它有效地减少了延迟型超敏反应模型中的炎症,显示出水肿和细胞浸润明显减少。该化合物还抑制了各种炎症介质的产生,如前列腺素E2、白三烯B4、一氧化氮和几种白细胞介素,同时修改了一氧化氮合酶-2和环氧合酶-2的表达。此外,它影响了巨噬细胞中核因子-kappaB的激活(Bas et al., 2007)。

与其他Scropoliosides的比较

- 对比了各种Scropoliosides,包括this compound的抗炎活性。这些研究侧重于它们对核因子(NF)-κB活性、细胞因子mRNA表达、IL-1β分泌和环氧合酶-2活性的影响。与this compound密切相关的Scropolioside B在测试的化合物中显示出最强的抗炎效果(Zhu et al., 2015)。

抗菌和抗原虫活性

This compound与Scrophularia属中的其他化合物一起被研究其抗菌特性。它对多药耐药和甲氧西林耐药的金黄色葡萄球菌(MRSA)和一系列快速生长的分枝杆菌表现出中等抗菌活性。这表明其在应对抗生素耐药细菌感染方面具有潜在用途(Stavri et al., 2006)。

此外,其抗原虫活性已经得到评估,显示出对各种基体寄生虫的有效性,表明在治疗利什曼病和锥虫病等疾病方面具有潜在应用(Alkhaldi et al., 2019)。

伤口愈合

- 发现this compound能刺激体外人类真皮成纤维细胞的生长,表明其在伤口愈合过程中的潜在作用。这与含有this compound的植物在治愈伤口方面的民族植物学用途一致(Stevenson et al., 2002)。

作用机制

未来方向

The diverse chemical compounds and biological activities of the Scrophularia genus, including Scropolioside A, will motivate further investigation on this genus as a source of new therapeutic medications . The anti-inflammatory properties of this compound, in particular, highlight it as a potential drug for the treatment of rheumatoid arthritis and atherosclerosis .

属性

CAS 编号 |

116064-68-7 |

|---|---|

分子式 |

C35H44O18 |

分子量 |

752.7 g/mol |

IUPAC 名称 |

[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H44O18/c1-15-27(47-16(2)38)29(50-22(40)10-7-18-5-8-19(44-4)9-6-18)30(48-17(3)39)34(46-15)51-28-20-11-12-45-32(23(20)35(14-37)31(28)53-35)52-33-26(43)25(42)24(41)21(13-36)49-33/h5-12,15,20-21,23-34,36-37,41-43H,13-14H2,1-4H3/b10-7+/t15-,20+,21+,23+,24+,25-,26+,27-,28-,29+,30+,31-,32-,33-,34-,35+/m0/s1 |

InChI 键 |

RRBUKTFTHGQFCF-MLFNGFKZSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=C(C=C6)OC)OC(=O)C |

SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C |

规范 SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C |

同义词 |

scropolioside A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)